2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE
Overview
Description
2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthoquinone core, substituted with a hydroxyphenyl group and a methylamino group. The tert-butyl groups attached to the phenyl ring provide steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE typically involves multi-step organic reactions. One common method starts with the preparation of the naphthoquinone core, followed by the introduction of the hydroxyphenyl and methylamino groups. The tert-butyl groups are usually introduced through Friedel-Crafts alkylation reactions.
Preparation of Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using oxidizing agents such as chromium trioxide or potassium permanganate.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction between the naphthoquinone core and a phenol derivative, often using a catalyst such as palladium on carbon.
Introduction of Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction, where a methylamine reacts with a suitable leaving group on the naphthoquinone core.
Friedel-Crafts Alkylation: The tert-butyl groups are introduced through Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the naphthoquinone core, converting it to the corresponding hydroquinone.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions ortho and para to the hydroxy group.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Catalysts: Palladium on carbon, aluminum chloride, and other Lewis acids.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted naphthoquinone derivatives depending on the nature of the substituent.
Scientific Research Applications
2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE involves its ability to undergo redox reactions. The hydroxyphenyl group can donate electrons, while the naphthoquinone core can accept electrons, making it a versatile redox-active compound. This redox activity allows it to interact with various molecular targets and pathways, including enzymes involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(amino)naphthoquinone
- 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(ethylamino)naphthoquinone
- 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(dimethylamino)naphthoquinone
Uniqueness
The presence of the methylamino group in 2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLAMINO)NAPHTHOQUINONE distinguishes it from other similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it unique in its chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)-3-(methylamino)naphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-24(2,3)17-12-14(13-18(23(17)29)25(4,5)6)19-20(26-7)22(28)16-11-9-8-10-15(16)21(19)27/h8-13,26,29H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPESRFZWKCTFOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(C(=O)C3=CC=CC=C3C2=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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